N,N-dibutyl-5-chloro-2-nitrobenzamide

Description

BenchChem offers high-quality N,N-dibutyl-5-chloro-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dibutyl-5-chloro-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H21ClN2O3 |

|---|---|

Molecular Weight |

312.79 g/mol |

IUPAC Name |

N,N-dibutyl-5-chloro-2-nitrobenzamide |

InChI |

InChI=1S/C15H21ClN2O3/c1-3-5-9-17(10-6-4-2)15(19)13-11-12(16)7-8-14(13)18(20)21/h7-8,11H,3-6,9-10H2,1-2H3 |

InChI Key |

YXYKZYIDUAHCMZ-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to N,N-dibutyl-5-chloro-2-nitrobenzamide: Synthesis, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N-dibutyl-5-chloro-2-nitrobenzamide, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public data on this specific molecule, this document outlines a proposed synthetic route, predicted properties, and safety protocols based on established chemical principles and data from structurally analogous compounds.

Introduction and Chemical Identity

N,N-dibutyl-5-chloro-2-nitrobenzamide belongs to the class of substituted benzamides. The core structure, a benzene ring substituted with a chloro, a nitro, and an N,N-dibutylamido group, suggests its potential as a versatile chemical intermediate. While a specific CAS number for N,N-dibutyl-5-chloro-2-nitrobenzamide is not readily found in public databases, the CAS number for the related compound 2-chloro-5-nitrobenzamide is 16588-15-1 .[1][2][3] Another related compound, N-Butyl-2-chloro-5-nitrobenzamide , has the CAS number 68505-92-0 . The lack of a dedicated CAS number for the N,N-dibutyl variant indicates it may be a novel compound or one that has not been widely commercialized.

Table 1: Physicochemical Properties of N,N-dibutyl-5-chloro-2-nitrobenzamide and Related Compounds

| Property | N,N-dibutyl-5-chloro-2-nitrobenzamide (Predicted) | 2-chloro-5-nitrobenzamide | N-Butyl-2-chloro-5-nitrobenzamide |

| Molecular Formula | C15H21ClN2O3 | C7H5ClN2O3[1] | C11H13ClN2O3 |

| Molecular Weight | 312.80 g/mol | 200.58 g/mol [1] | 256.69 g/mol |

| Appearance | Likely a pale yellow solid | Pale yellow solid[4] | Not available |

| Melting Point | Estimated to be lower than the primary amide due to the tertiary amide structure | 154°C[5] | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Soluble in DMSO | Not available |

Proposed Synthesis Workflow

The synthesis of N,N-dibutyl-5-chloro-2-nitrobenzamide can be logically approached through the amidation of a 2-chloro-5-nitrobenzoyl chloride precursor. This method is a standard and efficient way to form amide bonds.

Sources

- 1. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-5-NITROBENZAMIDE | 16588-15-1 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Chloro-2-nitrobenzamide 90.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

N,N-dibutyl-5-chloro-2-nitrobenzamide molecular weight and formula

An In-Depth Technical Guide to N,N-dibutyl-5-chloro-2-nitrobenzamide

A Comprehensive Analysis for Advanced Research and Development

Introduction

N,N-dibutyl-5-chloro-2-nitrobenzamide is a substituted aromatic amide whose structural complexity suggests significant potential in various chemical and pharmaceutical research domains. The molecule incorporates several key functional groups: a nitro group, a chloro substituent, and a tertiary amide. This unique combination makes it a compelling candidate for investigation as a synthetic intermediate, a potential bioactive agent, and a scaffold for further chemical derivatization.

The nitroaromatic moiety is a well-established pharmacophore and a versatile precursor in organic synthesis, often serving as a key building block for creating amino derivatives through reduction. The presence of a chlorine atom provides a site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the construction of more complex molecular architectures. Furthermore, the N,N-disubstituted amide group imparts specific solubility characteristics and conformational properties that can be crucial for biological activity and material science applications.

This guide provides a detailed overview of N,N-dibutyl-5-chloro-2-nitrobenzamide, including its physicochemical properties, a robust synthesis protocol derived from fundamental organic chemistry principles, and a discussion of its potential applications for researchers in drug discovery and materials science.

Physicochemical Properties

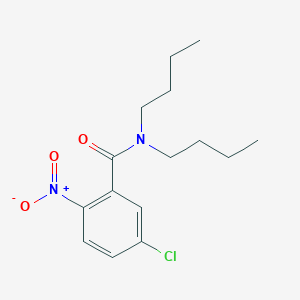

The molecular structure of N,N-dibutyl-5-chloro-2-nitrobenzamide dictates its chemical behavior and physical properties. A thorough understanding of these characteristics is essential for its synthesis, purification, and application.

Caption: Molecular Structure of N,N-dibutyl-5-chloro-2-nitrobenzamide.

Table 1: Core Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₅H₂₁ClN₂O₃ |

| Molecular Weight | 312.80 g/mol |

| Appearance | Predicted to be a yellow or off-white solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. |

Synthesis Protocol

The synthesis of N,N-dibutyl-5-chloro-2-nitrobenzamide can be efficiently achieved through a two-step process starting from 2-chloro-5-nitrobenzoic acid. This precursor is a commercially available or can be synthesized via the nitration of o-chlorobenzoic acid.[1][2][3][4] The overall strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with dibutylamine.

Caption: Proposed synthetic workflow for N,N-dibutyl-5-chloro-2-nitrobenzamide.

Part 1: Synthesis of 2-Chloro-5-nitrobenzoyl Chloride

This initial step activates the carboxylic acid for subsequent nucleophilic attack by the amine. Thionyl chloride is a preferred reagent as its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[5][6][7]

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-5-nitrobenzoyl chloride, often a yellow oil or low-melting solid, can be used in the next step without further purification.

Part 2: Synthesis of N,N-dibutyl-5-chloro-2-nitrobenzamide

This is a standard nucleophilic acyl substitution reaction where the acyl chloride is treated with a secondary amine.[8][9] A non-nucleophilic base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.[10]

Methodology:

-

Dissolve the crude 2-chloro-5-nitrobenzoyl chloride from Part 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of dibutylamine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain pure N,N-dibutyl-5-chloro-2-nitrobenzamide.

Potential Applications and Research Directions

While specific data for N,N-dibutyl-5-chloro-2-nitrobenzamide is not yet prevalent in the literature, the structural motifs present suggest several promising avenues for research.

-

Pharmaceutical Intermediates: Benzamide derivatives are foundational structures in a wide array of pharmaceutical agents.[11][12] The title compound can serve as a valuable intermediate. For instance, selective reduction of the nitro group would yield an aniline derivative, which could be further functionalized to create libraries of compounds for screening against various biological targets. Derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their potential as antibacterial agents.[13]

-

Agrochemicals: The chloro-nitroaromatic scaffold is present in numerous herbicides and pesticides. The lipophilic dibutylamide moiety could enhance bioavailability and transport properties in agrochemical applications.

-

Materials Science: Nitro-containing compounds are sometimes explored for their non-linear optical properties. Furthermore, the amide linkage provides a site for hydrogen bonding, which can influence the self-assembly and bulk properties of materials.

-

Chemical Probes: The nitro group can act as a quencher for fluorescence. Therefore, derivatives of this compound could be designed as "turn-on" fluorescent probes, where the reduction of the nitro group in a specific biological environment leads to a fluorescent signal.

Safety and Handling

As with any chemical compound, N,N-dibutyl-5-chloro-2-nitrobenzamide should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Toxicological Profile (Inferred):

-

Skin and Eye Irritation: Structurally related compounds like 2-chloro-4-nitrobenzamide are known to cause skin and serious eye irritation.[14][15]

-

Harmful if Swallowed/Inhaled: Many nitroaromatic compounds and substituted benzamides are harmful if ingested or inhaled.[14][16][17]

-

Sensitization: Some chloro-nitrobenzamides may cause an allergic skin reaction.[18][19]

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

This information is based on related compounds, and a full toxicological assessment has not been performed on N,N-dibutyl-5-chloro-2-nitrobenzamide itself. Always refer to a specific Safety Data Sheet (SDS) if one becomes available.

References

-

PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

-

Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid. Eureka. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, March 15). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. YouTube. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]

-

Acros Organics. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

-

AIM. (n.d.). TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Chapter: 16. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET. Retrieved from [Link]

-

SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

-

Brainly.in. (2018, August 14). Preparation of benzamide from benzoyl chloride and ammonia principle. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitrobenzamide. Retrieved from [Link]

-

MDPI. (2023, August 20). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]

-

MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. WebBook. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. globalconference.info [globalconference.info]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]

- 12. scispace.com [scispace.com]

- 13. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. 4-Chloro-3-nitrobenzamide | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of N,N-dibutyl-5-chloro-2-nitrobenzamide in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-dibutyl-5-chloro-2-nitrobenzamide, a compound of significant interest in pharmaceutical research and organic synthesis. Due to the limited availability of public data on this specific molecule, this document establishes a predictive solubility framework based on fundamental physicochemical principles and provides a robust, field-proven experimental protocol for determining its solubility with high accuracy. We present a hypothetical, yet chemically logical, solubility dataset across a range of common organic solvents to serve as a practical reference for researchers. The methodologies detailed herein, including the industry-standard shake-flask method, are designed to ensure reproducibility and scientific rigor, empowering drug development professionals to make informed decisions in formulation, process chemistry, and preclinical studies.

Introduction to N,N-dibutyl-5-chloro-2-nitrobenzamide

Overview of the Compound

N,N-dibutyl-5-chloro-2-nitrobenzamide is a substituted aromatic amide. Its molecular structure, featuring a chlorinated nitroaromatic ring coupled with a tertiary amide bearing two butyl chains, suggests a largely nonpolar character with a localized polar region. While specific applications are not widely documented, related nitrobenzamide structures have been investigated for a range of bioactivities, including antimycobacterial and antitumor properties.[1][2][3] The physicochemical properties of this compound are critical for its development and application.

Table 1: Physicochemical Properties of N,N-dibutyl-5-chloro-2-nitrobenzamide (Predicted)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁ClN₂O₃ | - |

| Molecular Weight | 312.79 g/mol | PubChem CID 286562 (for 2-chloro-5-nitrobenzamide)[4] |

| Calculated LogP | ~4.5 - 5.5 | Predicted based on structural analogues[1][5] |

| Polar Surface Area | ~58 Ų | Predicted based on structural analogues |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 3 | - |

Note: Properties are estimated based on the core structure and related molecules, as direct experimental data for this specific compound is not publicly available.

The Imperative of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development.[6] It directly influences bioavailability, dictates formulation strategies, and impacts the feasibility of manufacturing processes.[7] For researchers in chemical synthesis, understanding solubility is essential for reaction setup, purification (e.g., crystallization), and product handling. Poor solubility can be a significant hurdle, leading to challenges in achieving therapeutic concentrations and complicating dosage form design.[8]

Guiding Principles of Solubility

The adage "like dissolves like" is the fundamental principle governing solubility. The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of N,N-dibutyl-5-chloro-2-nitrobenzamide provides key insights:

-

Amide Group (-CON(C₄H₉)₂): The tertiary amide group is polar but lacks a hydrogen bond donor, reducing its interaction with protic solvents compared to primary or secondary amides.

-

Dibutyl Chains (-C₄H₉)₂: The two long alkyl chains are highly nonpolar (lipophilic), significantly contributing to the molecule's affinity for nonpolar organic solvents.

-

Chlorinated Nitroaromatic Ring: The benzene ring is inherently nonpolar, while the chloro and nitro substituents add polarity and potential for dipole-dipole interactions.

Based on this structure, the compound is predicted to have low aqueous solubility and a preference for organic solvents of low to intermediate polarity.

Predicted Solubility Profile

The following table presents a hypothetical but chemically reasoned solubility profile for N,N-dibutyl-5-chloro-2-nitrobenzamide. This data serves as an illustrative guide for solvent selection in experimental settings.

Table 2: Predicted Solubility of N,N-dibutyl-5-chloro-2-nitrobenzamide at 25°C

| Solvent Class | Solvent | Predicted Solubility (mg/mL) | Rationale for Prediction |

|---|---|---|---|

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | High polarity effectively solvates the amide and nitro groups. |

| N,N-Dimethylformamide (DMF) | > 100 | Similar to DMSO, its polarity accommodates the polar regions of the solute. | |

| Acetone | 20 - 50 | Intermediate polarity can solvate both polar and nonpolar moieties. | |

| Acetonitrile | 5 - 15 | Less polar than other aprotic solvents, leading to reduced solubility. | |

| Polar Protic | Ethanol | 10 - 25 | Can interact with the amide's hydrogen bond acceptors, but the long alkyl chains limit solubility. |

| Methanol | 5 - 15 | More polar than ethanol, thus less favorable for the nonpolar butyl groups. | |

| Nonpolar Aromatic | Toluene | 30 - 60 | Favorable π-π interactions between the solvent and the solute's aromatic ring. |

| Chlorinated | Dichloromethane (DCM) | > 100 | Intermediate polarity and ability to solvate diverse functional groups make it an excellent solvent. |

| Chloroform | > 100 | Similar properties to DCM. | |

| Nonpolar Aliphatic | n-Hexane | < 1 | The overall polarity of the molecule is too high for significant solubility in aliphatic hydrocarbons. |

| | Cyclohexane | < 1 | Similar to n-Hexane. |

Gold-Standard Protocol for Equilibrium Solubility Determination

To obtain definitive, high-quality solubility data, a rigorous experimental approach is necessary. The saturation shake-flask method is the most reliable and widely accepted technique for measuring equilibrium solubility.[8][9]

Causality: Why the Shake-Flask Method?

The shake-flask method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium between the undissolved solid solute and the saturated solution.[7][8] This ensures that the measured solubility is a true representation of the compound's maximum dissolution capacity under the specified conditions, free from artifacts of metastable states like supersaturation. The World Health Organization (WHO) and the Organisation for Economic Co-operation and Development (OECD) recommend this method for its reliability.[9][10]

Materials & Reagents

-

N,N-dibutyl-5-chloro-2-nitrobenzamide (solid, >99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid N,N-dibutyl-5-chloro-2-nitrobenzamide to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[8]

-

Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours). The system must be given sufficient time to reach equilibrium, which should be confirmed by taking measurements at sequential time points (e.g., 24h, 48h) until the concentration plateaus.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended particles. This step is critical to avoid artificially high results from undissolved solids.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Filtration removes fine particulates that could interfere with analysis.[7]

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the precise concentration of the dissolved compound. HPLC is preferred over methods like UV spectrophotometry because it can separate the analyte from any potential impurities or degradants.[8][11]

Experimental Workflow Diagram

Sources

- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-nitrobenzanilide | C13H9ClN2O3 | CID 644213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. scispace.com [scispace.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. filab.fr [filab.fr]

- 11. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to the Lipophilicity and LogP Values of N,N-dibutyl benzamide Derivatives

Abstract

Lipophilicity is a cornerstone physicochemical property in modern drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of lipophilicity, focusing on its quantification through the partition coefficient (LogP) for the N,N-dibutyl benzamide derivative class. We will dissect the theoretical underpinnings of LogP and LogD, detail authoritative experimental determination protocols, evaluate the utility of in silico prediction models, and analyze the structure-lipophilicity relationships specific to this chemical scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to strategically modulate and accurately characterize compound lipophilicity to optimize drug candidates.

The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] A compound's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, is directly governed by its lipophilicity.[] However, a delicate balance is required; while sufficient lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[]

The "Lipinski's Rule of Five" famously suggests that for optimal oral bioavailability, a compound's LogP should not exceed 5.[] Therefore, the precise measurement and strategic modulation of lipophilicity are paramount in the early stages of drug design to enhance the probability of therapeutic success.[4]

Quantifying Lipophilicity: A Deep Dive into LogP and LogD

The most widely accepted measure of lipophilicity is the partition coefficient (P) , which describes the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] Due to the wide range of values, it is expressed on a logarithmic scale as LogP .[6]

LogP = log10([Compound]octanol / [Compound]water)

-

Positive LogP: Indicates higher affinity for the lipid phase (lipophilic/hydrophobic).[6]

-

Negative LogP: Indicates higher affinity for the aqueous phase (hydrophilic).[6]

-

LogP of 0: Indicates equal distribution between the two phases.[6]

For ionizable molecules, such as those with acidic or basic functional groups, the picture is more complex. The charge state of the molecule changes with pH, which in turn affects its partitioning behavior. For these cases, the distribution coefficient (D) , or LogD , is the more relevant descriptor.[7][8][9] LogD is the partition coefficient at a specific pH, accounting for all ionic and neutral species of the molecule.[8][9] In drug discovery, LogD at a physiological pH of 7.4 is particularly crucial for predicting in vivo behavior.[7][9] For non-ionizable compounds like N,N-dibutyl benzamide, LogP is equivalent to LogD at any pH.[10]

Methodologies for LogP Determination

The determination of LogP can be approached through robust experimental methods or rapid computational predictions. Each approach has distinct advantages and is suited for different stages of the drug discovery pipeline.

Experimental Determination

Direct experimental measurement remains the gold standard for accuracy. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for these methods to ensure reproducibility and reliability.

The shake-flask method is the definitive technique for LogP determination.[11] It directly measures the partitioning of a solute between n-octanol and water.[12][13]

Principle: A known amount of the test substance is dissolved in a biphasic system of pre-saturated n-octanol and water. The mixture is shaken until equilibrium is achieved, after which the phases are separated (typically by centrifugation) and the concentration of the substance in each phase is measured.[5][13]

Protocol: OECD Guideline 107 - Shake-Flask Method

-

Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of high-purity n-octanol and water for 24 hours, followed by a 24-hour separation period.

-

Test Substance Preparation: Prepare a stock solution of the N,N-dibutyl benzamide derivative in the most suitable solvent.

-

Partitioning: In a suitable vessel (e.g., a centrifuge tube), add the pre-saturated solvents and a small aliquot of the stock solution. The final concentration should not exceed 0.01 mol/L in either phase.[14] Use varying volume ratios of the two phases across at least three runs.[13]

-

Equilibration: Agitate the vessels at a constant temperature (e.g., 25 ± 1°C) until equilibrium is reached.[5] This can take several hours.

-

Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.[5]

-

Analysis: Accurately determine the concentration of the test substance in each phase using a validated analytical method, such as HPLC-UV or GC-MS.[13]

-

Calculation: Calculate the LogP value for each run. The final reported LogP should be the average of the runs, with values expected to be within a range of ± 0.3 units.[13]

Causality and Trustworthiness: This method's reliability stems from its direct measurement of the equilibrium state. Using pre-saturated solvents is critical to prevent volume changes during the experiment. Centrifugation ensures that micro-emulsions do not interfere with the concentration analysis, a common source of error.[11] The protocol is self-validating by requiring consistent results across different phase volume ratios.[13] This method is most suitable for LogP values in the range of -2 to 4.[12][14]

For screening larger libraries of compounds, the shake-flask method is too labor-intensive. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable alternative.[15]

Principle: This method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its LogP value.[16] Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[16] A calibration curve is generated using reference compounds with known LogP values, allowing the LogP of the test substance to be determined by interpolation.[17]

Protocol: OECD Guideline 117 - HPLC Method

-

System Preparation: Use an HPLC system with a C18 reversed-phase column and an isocratic mobile phase (e.g., methanol/water).

-

Calibration Standards: Prepare solutions of at least 6-8 reference compounds with well-established LogP values that bracket the expected LogP of the N,N-dibutyl benzamide derivatives.

-

Calibration Run: Inject the reference standards and record their retention times (t_R).

-

Determination of Dead Time (t_0): Determine the column dead time by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k): For each reference standard, calculate the capacity factor: k = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot log(k) versus the known LogP values for the reference standards. The relationship should be linear.

-

Sample Analysis: Inject the N,N-dibutyl benzamide derivative and determine its retention time and calculate its log(k).

-

LogP Determination: Interpolate the LogP of the test substance from its log(k) value using the linear regression equation of the calibration curve.[17]

Causality and Trustworthiness: This method's efficiency comes from replacing a physical separation with a chromatographic one. The validity is entirely dependent on the quality of the calibration. The reference compounds must be structurally similar to the analytes and cover a relevant LogP range. The isocratic mobile phase ensures a consistent partitioning environment. This method is generally suitable for LogP values in the range of 0 to 6.[16][17][18]

Diagram: Experimental LogP Determination Workflow

Caption: Workflow for selecting and executing experimental LogP determination.

Computational (In Silico) Prediction

In silico LogP prediction tools are invaluable in early discovery for rapidly assessing the lipophilicity of virtual compounds before synthesis.[6] These methods are broadly classified into two categories.

-

Atom-based/Fragment-based Methods (e.g., ALOGP, cLogP): These methods calculate LogP by summing the contributions of individual atoms or molecular fragments.[19][20] For example, cLogP breaks a molecule down into its constituent fragments and applies correction factors for interactions between them.[19] These are the most common and computationally inexpensive methods.

-

Property-based Methods: These approaches use whole-molecule properties or topological descriptors to predict LogP via quantitative structure-property relationship (QSPR) models, often employing machine learning algorithms.[21]

While incredibly useful for prioritizing compounds, it is critical to understand that these are predictions.[22] Their accuracy is highly dependent on the algorithm and the chemical space represented in the training dataset used to develop the model.[19][22] Experimental validation for a representative set of compounds within a chemical series is always recommended.[4]

Structure-Lipophilicity Relationships (SLR) of N,N-dibutyl benzamide Derivatives

The N,N-dibutyl benzamide scaffold possesses distinct structural features that govern its lipophilicity. The core structure consists of a phenyl ring, a central amide group, and two n-butyl chains.

-

N,N-dibutyl Group: The two n-butyl chains are the primary drivers of lipophilicity. Each methylene (-CH2-) and methyl (-CH3) group contributes positively to the overall LogP.

-

Benzene Ring: The aromatic ring is a significant lipophilic component.

-

Amide Group: The amide functionality (-C(=O)N-) is polar and contributes negatively to the LogP, increasing hydrophilicity.

Modifications to the benzene ring provide a straightforward strategy for modulating the LogP of the entire molecule. Adding substituents to the ring will alter the lipophilicity based on their own hydrophobic or hydrophilic character.

Diagram: Factors Influencing Lipophilicity

Caption: Common structural modifications to tune molecular lipophilicity.

The table below presents calculated LogP (cLogP) values for the parent N,N-dibutyl benzamide and several hypothetical derivatives to illustrate these principles. These values serve as a relative guide to the impact of substitution.

| Compound Name | Substituent (R) | Position | Calculated LogP (cLogP)* | Expected Impact of Substituent |

| N,N-dibutyl benzamide | -H | - | 4.15 | Baseline |

| 4-Chloro-N,N-dibutyl benzamide | -Cl | 4 | 4.85 | Increases lipophilicity |

| 4-Methyl-N,N-dibutyl benzamide | -CH₃ | 4 | 4.60 | Increases lipophilicity |

| 4-Hydroxy-N,N-dibutyl benzamide | -OH | 4 | 3.80 | Decreases lipophilicity |

| 4-Amino-N,N-dibutyl benzamide | -NH₂ | 4 | 3.55 | Decreases lipophilicity |

*Calculated LogP values are estimations and may vary between different software packages. These values are for illustrative purposes.

As the data shows, adding lipophilic groups like chloro or methyl increases the cLogP, while adding polar, hydrogen-bonding groups like hydroxyl or amino decreases it.[23] This predictable relationship allows medicinal chemists to fine-tune the LogP of a lead compound to optimize its ADMET properties.

Conclusion

The lipophilicity of N,N-dibutyl benzamide derivatives, quantified by LogP, is a critical parameter that must be carefully managed during the drug discovery process. A thorough understanding of the underlying principles of partitioning and the available measurement techniques is essential for making informed decisions. While the shake-flask method (OECD 107) provides the most accurate data, the RP-HPLC method (OECD 117) offers a vital high-throughput alternative for screening. These experimental methods should be used in conjunction with in silico models, which provide rapid, early-stage guidance. By systematically applying these tools and understanding the structure-lipophilicity relationships of the benzamide scaffold, researchers can effectively design molecules with an optimal balance of properties, ultimately increasing the likelihood of developing a successful drug candidate.

References

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

Shultz, M. D. (2019). Is there enough focus on lipophilicity in drug discovery?. Expert opinion on drug discovery, 14(9), 835–839. [Link]

-

Quora. (2019). What's the difference between logP and logD?. Retrieved from [Link]

-

ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

Scribd. (n.d.). Understanding LogP and LogD in Lipophilicity. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

-

Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

-

OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

-

OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

-

Greiff, L., et al. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of pharmaceutical sciences, 83(3), 305-15. [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein | Request PDF. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

ResearchGate. (n.d.). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Retrieved from [Link]

-

Liu, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of computational chemistry, 44(4), 283–295. [Link]

-

ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

MedChemica. (2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories. Retrieved from [Link]

-

Agroscope. (2020). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 117 – Partition Coefficient, HPLC Method. Retrieved from [Link]

-

NIH. (n.d.). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Retrieved from [Link]

-

NIH. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]

-

FINDit. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

Sources

- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. scribd.com [scribd.com]

- 10. quora.com [quora.com]

- 11. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 15. longdom.org [longdom.org]

- 16. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 19. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 21. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis protocol for N,N-dibutyl-5-chloro-2-nitrobenzamide from acid chloride

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of N,N-dibutyl-5-chloro-2-nitrobenzamide via the nucleophilic acyl substitution of 5-chloro-2-nitrobenzoyl chloride with dibutylamine . Unlike generic procedures, this guide addresses critical process parameters—specifically temperature control during the exotherm and moisture exclusion—to minimize hydrolysis byproducts. The protocol includes a self-validating workup strategy ensuring high purity (>98%) suitable for downstream pharmaceutical or agrochemical applications.

Introduction & Reaction Principle

The 5-chloro-2-nitro aromatic scaffold is a versatile building block in medicinal chemistry, often serving as a precursor for indoles, quinolines, and complex heterocycles via reduction-cyclization sequences.[1]

The synthesis proceeds through a classic Schotten-Baumann type acylation under anhydrous conditions. The acid chloride acts as a hard electrophile, which is attacked by the nucleophilic nitrogen of the secondary amine. A tertiary amine base (Triethylamine) is employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing the formation of unreactive dibutylamine hydrochloride salts.

Reaction Scheme

The following diagram illustrates the reaction pathway, including the tetrahedral intermediate transition state.

Figure 1: Reaction mechanism for the synthesis of N,N-dibutyl-5-chloro-2-nitrobenzamide.

Safety & Pre-requisites

Critical Hazard Warning:

-

5-Chloro-2-nitrobenzoyl chloride: Potent lachrymator and corrosive.[2] Reacts violently with water to release HCl gas. Handle exclusively in a fume hood.

-

Nitro Compounds: Potentially energetic. Avoid heating the neat residue above 100°C.

-

Dibutylamine: Toxic if inhaled or absorbed through skin.

PPE Requirements: Butyl rubber or heavy nitrile gloves, chemical splash goggles, and lab coat.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| 5-Chloro-2-nitrobenzoyl chloride | 220.01 | 1.0 | >97% | Electrophile |

| Dibutylamine | 129.25 | 1.1 | >99% | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | >99% | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | - | Anhydrous | Solvent |

Equipment

-

250 mL 3-neck round-bottom flask (flame-dried).

-

Addition funnel (pressure-equalizing).

-

Nitrogen/Argon inert gas line.

-

Ice-water bath.

-

Rotary evaporator.[3]

Experimental Protocol

Step 1: Reaction Setup

-

Inert Atmosphere: Purge the 3-neck flask with nitrogen for 10 minutes to remove ambient moisture.

-

Solvation: Charge the flask with 5-chloro-2-nitrobenzoyl chloride (5.0 g, 22.7 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

-

Cooling: Submerge the flask in an ice-water bath and cool to 0–4°C.

-

Why? Controlling the temperature is critical to prevent the formation of impurities and manage the exotherm upon amine addition.[4]

-

Step 2: Nucleophilic Addition

-

Preparation of Amine Mix: In a separate vessel, mix dibutylamine (3.23 g, 4.2 mL, 25.0 mmol) and Triethylamine (3.45 g, 4.7 mL, 34.0 mmol) in DCM (20 mL).

-

Controlled Addition: Transfer the amine mixture to the addition funnel. Add dropwise to the cold acid chloride solution over 20–30 minutes .

-

Observation: White fumes (HCl) may form briefly before being neutralized by TEA, forming a white precipitate (TEA·HCl).

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

Step 3: Process Monitoring (Self-Validation)

-

TLC System: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm).

-

Endpoint Criteria: Complete disappearance of the acid chloride spot (Rf ~0.8) and appearance of the amide product (Rf ~0.4–0.5).

-

Note: To check the acid chloride on TLC, quench a mini-aliquot with methanol; if acid chloride remains, you will see the methyl ester spot.

-

Step 4: Workup & Isolation

-

Quench: Slowly add 1M HCl (30 mL) to the reaction mixture to quench excess amine and solubilize TEA salts.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

-

Acid Wash: Wash the organic layer again with 1M HCl (30 mL) to ensure removal of all dibutylamine.

-

Base Wash: Wash with Saturated NaHCO₃ (2 x 30 mL) to remove any hydrolyzed 5-chloro-2-nitrobenzoic acid.

-

Drying: Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude oil/solid.

Step 5: Purification

While the crude purity is often high (>90%), flash column chromatography is recommended for pharmaceutical grade purity.

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Eluent: Gradient 0%

20% EtOAc in Hexanes.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Data Analysis

Expected Analytical Data

-

Physical State: Viscous yellow oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Three distinct protons.

- 8.2 (d, 1H, ortho to nitro): Deshielded by nitro group.

- 7.5 (dd, 1H, meta to nitro).

- 7.3 (d, 1H, ortho to amide).

-

Aliphatic Region:

- 3.1–3.5 (m, 4H, N-CH ₂-): Distinct methylene signals due to restricted rotation of the amide bond (rotamers).

- 1.1–1.7 (m, 8H, alkyl chain).

- 0.8–0.9 (t, 6H, terminal -CH ₃).

-

-

IR Spectrum:

-

1640–1650 cm⁻¹ (C=O, Amide stretch).

-

1530 & 1350 cm⁻¹ (NO₂, asymmetric/symmetric stretch).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; minimize exposure to air during weighing. |

| Impurity: Acid | Incomplete Base Wash | Increase volume or frequency of Sat. NaHCO₃ washes.[4] |

| Impurity: Amine | Incomplete Acid Wash | Verify pH of aqueous layer is < 2 during HCl wash. |

| Dark Coloration | Thermal Decomposition | Keep reaction temperature strictly < 25°C; do not overheat during concentration. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide. Retrieved from [Link]

-

Organic Syntheses. (1927). p-Nitrobenzoyl Chloride. Org. Synth. 1927, 7, 74. Retrieved from [Link]

-

Zhou, et al. (2023).[5] Kinetic Study of the Acylation Reaction of Dibutylcarbamyl Chloride and Dibutylamine. Pharmaceutical Fronts. Retrieved from [Link]

Application Note: Strategic Catalytic Reduction of N,N-dibutyl-5-chloro-2-nitrobenzamide to its Corresponding Aniline

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the catalytic reduction of N,N-dibutyl-5-chloro-2-nitrobenzamide, a critical transformation for synthesizing key intermediates in pharmaceutical and agrochemical development. We delve into the mechanistic rationale, catalyst selection, and step-by-step experimental procedures, emphasizing chemoselectivity and safety. This note is designed for researchers, scientists, and drug development professionals seeking robust and scalable methods for the hydrogenation of substituted nitroarenes.

Introduction: The Central Role of Nitroarene Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of modern organic synthesis.[1][2] These anilines are versatile precursors for a vast array of valuable molecules, including pharmaceuticals, dyes, and agricultural chemicals.[1][2] Catalytic hydrogenation stands out as the preferred industrial method for this transformation due to its high efficiency and the generation of water as the only byproduct, aligning with the principles of green chemistry.[1][3]

However, the presence of other reducible functional groups, such as the chloro-substituent and the tertiary amide in our target molecule, N,N-dibutyl-5-chloro-2-nitrobenzamide, presents a significant chemoselectivity challenge.[4][5][6] A poorly optimized process can lead to undesired side reactions like dehalogenation or amide reduction, complicating purification and reducing overall yield. This guide provides the expertise-driven protocols necessary to navigate these challenges effectively.

Mechanism & Rationale: The "How" and "Why" of Catalyst Selection

Catalytic hydrogenation of a nitro group is a multi-step process that occurs on the surface of a heterogeneous metal catalyst.[7] The generally accepted mechanism, first proposed by Haber, involves the sequential reduction of the nitro group to nitroso, then to a hydroxylamine intermediate, and finally to the amine.[8]

Figure 1: Simplified reaction pathway for nitroarene reduction on a catalyst surface.

The choice of catalyst is paramount for achieving high chemoselectivity. For N,N-dibutyl-5-chloro-2-nitrobenzamide, the primary concern is preventing the hydrogenolysis of the C-Cl bond.

-

Palladium on Carbon (Pd/C): This is often the go-to catalyst for nitro reductions due to its high activity.[9] However, it is also known to readily catalyze dehalogenation, particularly with aryl chlorides.[9]

-

Platinum(IV) Oxide (PtO₂, Adams' Catalyst): Platinum catalysts are generally preferred over palladium when trying to minimize hydrogenolysis of halogen substituents.[10] The active catalyst, platinum black, is formed in situ upon exposure to hydrogen.[10][11][12]

-

Raney Nickel (Raney® Ni): This nickel-aluminum alloy is a cost-effective and highly active catalyst.[2][13] It is often used when dehalogenation is a concern, making it a strong candidate for this specific transformation.[9]

Catalyst Selection Guide

The following table summarizes the key characteristics of the recommended catalysts for the reduction of N,N-dibutyl-5-chloro-2-nitrobenzamide.

| Catalyst | Key Advantages | Potential Drawbacks | Safety & Handling |

| 5% Pd/C | High activity, generally fast reaction times.[9] | High risk of dehalogenation (C-Cl bond cleavage).[9] | Pyrophoric when dry, especially after use.[14][15] Must be handled wet.[15][16] |

| PtO₂ (Adams' Catalyst) | Excellent for minimizing hydrogenolysis.[10] Good functional group tolerance. | Higher cost compared to Ni. Can be slower than Pd/C. | The precursor is stable, but the activated catalyst (platinum black) is pyrophoric.[17] |

| Raney® Nickel | Cost-effective, high activity, and low incidence of dehalogenation.[9][18] | Can be less selective for other functional groups. Often requires higher pressures/temperatures. | Pyrophoric and must be stored and handled as a slurry in water or a suitable solvent.[13][19] |

Experimental Protocols

Safety First: All hydrogenation reactions must be conducted in a well-ventilated fume hood, behind a blast shield.[19][20] Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Ensure an ABC fire extinguisher is accessible.[19] The system must be purged with an inert gas (e.g., nitrogen) to remove all oxygen before introducing hydrogen to prevent the formation of explosive mixtures.[14][16]

Figure 2: General workflow for catalytic hydrogenation.

Protocol 1: Reduction using Platinum(IV) Oxide (Adams' Catalyst)

This protocol is recommended for achieving the highest chemoselectivity and minimizing dehalogenation.

Materials:

-

N,N-dibutyl-5-chloro-2-nitrobenzamide (1.0 eq)

-

Platinum(IV) oxide (PtO₂) (0.02 eq, ~2 mol%)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

-

Hydrogen (H₂) gas supply (balloon or cylinder)

-

Nitrogen (N₂) gas supply

-

Celite® 545 or equivalent filter aid

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet adapter with stopcock

-

Septa

-

Hydrogen balloon or hydrogenation vessel (e.g., Parr shaker)

-

Vacuum/Nitrogen manifold

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Setup: Assemble the reaction flask and ensure all joints are well-sealed. Place the flask in the fume hood behind a blast shield.[19]

-

Inerting: Add PtO₂ (2 mol%) to the reaction flask. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[14]

-

Solvent & Substrate Addition: Under a positive flow of nitrogen, add the solvent (e.g., EtOH, approx. 0.1 M concentration relative to substrate). Begin stirring. Dissolve the N,N-dibutyl-5-chloro-2-nitrobenzamide in a minimal amount of solvent and add it to the flask via syringe.

-

Hydrogenation: Evacuate the flask one final time and introduce hydrogen gas (1 atm from a balloon, or pressurize to 40-50 psi in a pressure vessel). The dark brown PtO₂ will turn into a fine black suspension of platinum black, the active catalyst.[10][12]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. To take an aliquot, purge the system with nitrogen, remove the sample, and then re-introduce hydrogen.[14] The reaction is typically complete within 2-6 hours at room temperature.

-

Workup: Once the reaction is complete, carefully purge the system with nitrogen for several minutes to remove all residual hydrogen.[19]

-

Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Under a gentle vacuum, filter the reaction mixture through the Celite® to remove the platinum black catalyst. Crucially, do not allow the filter cake to run dry, as the catalyst is pyrophoric. [17] Wash the filter cake with additional solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude amine can be purified by crystallization or column chromatography if necessary.

Protocol 2: Reduction using Raney® Nickel

This protocol offers a more cost-effective alternative, also with good selectivity against dehalogenation.

Materials:

-

N,N-dibutyl-5-chloro-2-nitrobenzamide (1.0 eq)

-

Raney® Nickel (approx. 10-20% by weight of substrate), aqueous slurry

-

Methanol (MeOH) or Ethanol (EtOH), reagent grade

-

Hydrogen (H₂) gas supply (pressure vessel recommended)

-

Nitrogen (N₂) gas supply

-

Celite® 545 or equivalent filter aid

Equipment:

-

Hydrogenation pressure vessel (e.g., Parr apparatus)

-

Magnetic stirrer and stir bar or mechanical stirrer

-

Filtration apparatus

Procedure:

-

Setup: Place the reaction vessel into the hydrogenation apparatus.

-

Charging Catalyst: Under a nitrogen atmosphere, carefully add the Raney® Nickel slurry to the reaction vessel. It is critical to keep the catalyst wet at all times.[19]

-

Solvent & Substrate Addition: Add the solvent (e.g., MeOH) and the N,N-dibutyl-5-chloro-2-nitrobenzamide.

-

Inerting & Hydrogenation: Seal the vessel. Purge the system with nitrogen several times, then purge with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi for Raney® Ni). Begin stirring and heat to 40-60 °C if necessary to increase the reaction rate.

-

Monitoring: Monitor the reaction by observing hydrogen uptake on the pressure gauge. A stable pressure indicates the reaction is complete.

-

Workup: Cool the reactor to room temperature.[20] Carefully vent the hydrogen and purge the system thoroughly with nitrogen.

-

Filtration: Following the same precautions as for platinum, filter the catalyst through a pad of Celite®, ensuring the filter cake remains wet.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified.

Troubleshooting & Optimization

Figure 3: Decision tree for troubleshooting common hydrogenation issues.

-

Incomplete Reaction: If the reaction stalls, potential causes include catalyst deactivation, insufficient hydrogen pressure, or poor stirring. Consider increasing catalyst loading, using a fresh batch of catalyst, or increasing the hydrogen pressure.

-

Dehalogenation Observed: If dehalogenation is a significant side product (especially with Pd/C), immediately switch to a more selective catalyst like PtO₂ or Raney® Ni.[9][10] Running the reaction at lower temperatures and pressures can also mitigate this side reaction.

-

Formation of Intermediates: The accumulation of hydroxylamine or other intermediates can sometimes occur. This may indicate insufficient catalyst activity or hydrogen supply. In some cases, adding a small amount of acid (e.g., acetic acid) can facilitate the final reduction step, although this should be tested on a small scale first.

Expected Outcomes

The following table provides a summary of expected results based on the chosen protocol. Yields and reaction times are approximate and may vary based on scale and specific equipment.

| Parameter | Protocol 1 (PtO₂) | Protocol 2 (Raney® Ni) |

| Expected Yield | >95% | >90% |

| Purity (Crude) | >98% | >95% |

| Key Byproducts | Minimal (<2% dehalogenation) | Minimal (<5% dehalogenation) |

| Typical Time | 2-6 hours | 4-12 hours |

| Pressure | 1-4 atm (15-60 psi) | 3-7 atm (50-100 psi) |

| Temperature | Room Temperature | Room Temp. to 60 °C |

Conclusion

The catalytic reduction of N,N-dibutyl-5-chloro-2-nitrobenzamide is a readily achievable transformation provided that careful consideration is given to catalyst selection and reaction conditions. For maximal chemoselectivity and minimal dehalogenation, Platinum(IV) oxide (Adams' Catalyst) is the premier choice. For a more economical, yet still effective, alternative, Raney® Nickel provides excellent results. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and safely synthesize the target aniline, a valuable building block for further discovery and development.

References

- Vertex AI Search. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.

- University of Rochester. (n.d.). Hydrogenation SOP.

- Corma, A., et al. (2007). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society.

- Tafesh, A. M., & Beller, M. (2003). Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts. The Journal of Organic Chemistry.

- Corma, A., & Serna, P. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C.

- ResearchGate. (n.d.). Hydrogenation of Substituted Nitroaromatics on Non-Noble Metal Catalysts: Mechanistic Insights to Improve Selectivity.

- Chemical Engineering World. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry.

- American Chemical Society. (n.d.). Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts.

- Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET.

- ACS Chemical Health & Safety. (2015).

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Wang, Z., et al. (2016).

- ACS Publications. (2021).

- Rhodium.ws. (n.d.). RaneyNi/Formic Acid Nitro Reduction.

- Sigma-Aldrich. (n.d.). Platinum(IV) oxide.

- Wikipedia. (n.d.). Adams' catalyst.

- Wikipedia. (n.d.). Raney nickel.

- ResearchGate. (n.d.). Proposed mechanism for the hydrogenation of nitroarenes over surface of PAAS supported metal NPs.

- AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS.

- Rasayan Journal of Chemistry. (2021).

- Common Organic Chemistry. (n.d.). Platinum(IV) Oxide.

- American Elements. (n.d.). Platinum Dioxide.

- BenchChem. (n.d.). Application Notes and Protocols: In-Situ Generation of Platinum Black from Platinum Dioxide (Adams' Catalyst).

- TCI Chemicals. (n.d.). Hydrogenation Catalysts.

- Royal Society of Chemistry. (n.d.). Recent advances in selective reduction of nitroarenes.

Sources

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. air.unimi.it [air.unimi.it]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 11. americanelements.com [americanelements.com]

- 12. benchchem.com [benchchem.com]

- 13. Raney nickel - Wikipedia [en.wikipedia.org]

- 14. chem.uci.edu [chem.uci.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 17. Platinum(IV) Oxide [commonorganicchemistry.com]

- 18. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 19. ehs.stanford.edu [ehs.stanford.edu]

- 20. njhjchem.com [njhjchem.com]

Technical Application Note: N,N-Dibutyl-5-chloro-2-nitrobenzamide in API Synthesis

This guide details the technical application of

Executive Summary

N,N-Dibutyl-5-chloro-2-nitrobenzamide is a strategic pharmaceutical intermediate characterized by its bifunctional reactivity and tunable lipophilicity . Structurally, it presents a 5-chloro-2-nitrobenzoic acid core amidated with dibutylamine. It serves as a critical precursor for 2-amino-5-chlorobenzamide derivatives (a pharmacophore found in gastroprokinetic agents and histone deacetylase inhibitors) and allows for late-stage diversification via Nucleophilic Aromatic Substitution (

Part 1: Chemical Profile & Material Science

Physicochemical Properties

The dibutyl moiety imparts significant lipophilicity compared to methyl or ethyl analogs, making this intermediate particularly useful for synthesizing drug candidates requiring enhanced membrane permeability or for use in liquid-liquid extraction protocols during purification.

| Property | Specification | Notes |

| Chemical Name | N,N-Dibutyl-5-chloro-2-nitrobenzamide | |

| CAS Number | 557780-73-1 | Validated Registry Number |

| Molecular Formula | ||

| Molecular Weight | 312.79 g/mol | |

| Appearance | Pale yellow to amber viscous oil or low-melting solid | Color deepens upon oxidation |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | High LogP (~3.5–4.0 est.) |

| Purity Requirement | Critical for catalytic hydrogenation steps |

Structural Reactivity Analysis

-

Nitro Group (

): Susceptible to chemoselective reduction to the primary aniline (anthranilamide), enabling subsequent cyclization or coupling. -

Chloride (

): Located para to the electron-withdrawing nitro group. This geometric arrangement activates the chloride for Nucleophilic Aromatic Substitution ( -

Dibutyl Amide: chemically robust; resistant to hydrolysis under mild acidic/basic conditions, serving as a stable directing group.

Part 2: Synthetic Utility & Applications

Primary Application: Synthesis of 5-Substituted Anthranilamides

The core utility of this intermediate lies in generating 2-amino-5-chlorobenzamide scaffolds. These structures are homologous to the pharmacophores found in Metoclopramide and Cisapride derivatives, where the 5-chloro and 2-amino positions are critical for receptor binding (

Secondary Application: Diversification

Researchers utilize the para-nitro activation to displace the C5-chlorine with nucleophiles (e.g., morpholine, piperazine) to create libraries of 5-amino-2-nitrobenzamides . This is a preferred route over starting with 5-aminobenzoic acids, which are oxidation-sensitive.

Part 3: Experimental Protocols

Protocol A: Synthesis of N,N-Dibutyl-5-chloro-2-nitrobenzamide

Rationale: Conversion of the acid to the acid chloride followed by amidation.

Reagents:

-

5-Chloro-2-nitrobenzoic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (1.5 eq) or Oxalyl Chloride -

Dibutylamine (1.1 eq)

-

Triethylamine (

) (1.2 eq) -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a drying tube, suspend 5-chloro-2-nitrobenzoic acid in anhydrous Toluene.

-

Chlorination: Add

dropwise with a catalytic amount of DMF. Heat to reflux for 2 hours until gas evolution ( -

Concentration: Evaporate excess

under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM. -

Amidation: Cool the solution to

. Add a mixture of Dibutylamine and -

Work-up: Stir at room temperature for 4 hours. Wash with 1N

(to remove unreacted amine), saturated -

Isolation: Dry over

, filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) if necessary.

Protocol B: Chemoselective Nitro Reduction (The "Bechamp" Modification)

Rationale: While catalytic hydrogenation (

Reagents:

-

N,N-Dibutyl-5-chloro-2-nitrobenzamide (1.0 eq)

-

Iron Powder (Fe) (5.0 eq, fine mesh)

-

Ammonium Chloride (

) (Catalytic) or Acetic Acid -

Solvent: Ethanol/Water (4:1)

Step-by-Step Methodology:

-

Setup: Suspend the nitro-intermediate in Ethanol/Water (4:1) and heat to

. -

Reduction: Add Iron powder and

in portions. Heat to reflux ( -

Monitoring: Monitor by TLC or HPLC for the disappearance of the nitro peak and appearance of the fluorescent amine peak. Reaction typically completes in 2–4 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove Iron oxides. Wash the pad with hot Ethanol.

-

Isolation: Concentrate the filtrate. Partition the residue between EtOAc and water. The organic layer contains the target 2-amino-5-chloro-N,N-dibutylbenzamide .

-

Crystallization: The product can often be crystallized from Et_2O/Hexane.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from this intermediate: Pathway 1 (Nitro Reduction) and Pathway 2 (

Figure 1: Divergent synthetic utility of N,N-dibutyl-5-chloro-2-nitrobenzamide.

Part 5: Analytical Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical parameters are recommended:

| Test | Method | Acceptance Criteria |

| Identification | Distinct signals: | |

| Assay | HPLC (C18, ACN/Water) | |

| Impurity A | HPLC | 5-Chloro-2-nitrobenzoic acid (Hydrolysis product) |

| Impurity B | GC-MS | Residual Dibutylamine |

| Water Content | Karl Fischer |

Part 6: Safety & Handling

-

Nitro Compounds: While this specific amide is stable, nitroaromatics can be energetic. Avoid heating crude material to dryness above

. -

Sensitization: Halogenated nitrobenzamides can be skin sensitizers. Use nitrile gloves and work within a fume hood.

-

Waste Disposal: Chlorinated aromatics require specific segregation from general organic waste for incineration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112345, 5-Chloro-2-nitrobenzamide derivatives. Retrieved from [Link]

- Japan Patent Office.Patent JPH0149253B2: Process for the preparation of substituted benzamides. (Contextual reference for synthesis of dibutyl-nitrobenzamide analogs).

Sources

Biological screening of N,N-dibutyl-5-chloro-2-nitrobenzamide for antimicrobial activity

Application Note: Biological Screening of N,N-Dibutyl-5-Chloro-2-Nitrobenzamide

Introduction & Pharmacophore Rationale

This application note details the standardized protocols for evaluating the antimicrobial potential of N,N-dibutyl-5-chloro-2-nitrobenzamide . This compound represents a strategic lipophilic modification of the 5-chloro-2-nitrobenzamide scaffold.

Structural Logic for Screening:

-

Nitro Group (

): Acts as a "warhead." In anaerobic or microaerophilic conditions, bacterial nitroreductases can reduce this group to reactive nitroso and hydroxylamine intermediates, generating reactive oxygen species (ROS) and damaging DNA [1]. -

5-Chloro Substituent: Enhances metabolic stability and lipophilicity, potentially increasing half-life.

-

N,N-Dibutyl Tail: The critical modification. The addition of two butyl chains significantly increases

(partition coefficient), facilitating passive diffusion across the lipid-rich outer membranes of Gram-negative bacteria (e.g., P. aeruginosa) and the mycolic acid layers of Mycobacteria.

Target Audience: Medicinal Chemists, Microbiologists, and HTS (High-Throughput Screening) Engineers.

Material Preparation & Solubility Management

The high lipophilicity of the N,N-dibutyl moiety requires strict solvent management to prevent precipitation in aqueous media, which causes false negatives.

Stock Solution Protocol:

-

Solvent: Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

-

Concentration: Prepare a 10 mg/mL (or 20 mM) primary stock.

-

Dissolution: Vortex for 30 seconds. If visual turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

-

Storage: Aliquot into amber glass vials (nitro groups are photosensitive). Store at -20°C.

Working Solution (Assay Ready):

-

Dilute stock 1:100 in culture media for a starting assay concentration of 100 µg/mL (1% DMSO final).

-

Validation Check: Ensure the final DMSO concentration in the assay well does not exceed 2.5%, as higher levels are toxic to sensitive strains like N. gonorrhoeae.

Primary Screening: High-Throughput Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines [2].

Workflow Diagram (Graphviz):

Caption: Standardized high-throughput workflow for MIC determination ensuring consistent DMSO ratios.

Detailed Protocol:

-

Plate Setup: Use sterile, polystyrene 96-well round-bottom plates.

-

Dilution Series:

-

Add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to columns 2-12.

-

Add 200 µL of working solution (2x concentration) to column 1.

-

Perform 1:2 serial dilutions from column 1 to 10. Discard 100 µL from column 10.

-

Controls: Column 11 = Growth Control (Media + Bacteria + DMSO). Column 12 = Sterility Control (Media only).

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland standard suspension directly from overnight colonies.

-

Dilute 1:100 in CAMHB to achieve

CFU/mL.

-

-

Inoculation: Add 100 µL of diluted inoculum to wells in columns 1-11. Final assay volume = 200 µL; Final bacterial density

CFU/mL. -

Incubation: Seal with breathable film. Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).

-

Readout:

-

Visual: Record the lowest concentration with no visible turbidity.

-

Colorimetric (Optional): Add 30 µL of 0.01% Resazurin. Blue = Inhibition; Pink = Growth.

-

Secondary Mechanistic Assay: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic (inhibits growth) and bactericidal (kills >3 log10) activity. This is vital for nitrobenzamides, which often exhibit concentration-dependent killing.

Protocol:

-

Preparation: Inoculate 10 mL CAMHB with bacteria (

CFU/mL). -

Treatment: Add N,N-dibutyl-5-chloro-2-nitrobenzamide at 1x MIC and 4x MIC . Include a growth control (DMSO only).